molecular formula C14H17N3O3 B13213546 5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13213546
M. Wt: 275.30 g/mol
InChI Key: HUGMRAFVGVBWHL-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a tert-butyl group, a methoxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with tert-butyl isocyanide and triethyl orthoformate, followed by cyclization to form the triazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-tert-Butyl-1-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid.

    Reduction: Formation of 5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-methanol.

    Substitution: Formation of various alkyl or aryl substituted triazole derivatives.

Scientific Research Applications

5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with proteins and nucleic acids, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-1-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-methanol
  • 5-tert-Butyl-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

5-tert-Butyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This compound’s specific substitution pattern provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

5-tert-butyl-1-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)13-15-11(12(18)19)16-17(13)9-5-7-10(20-4)8-6-9/h5-8H,1-4H3,(H,18,19)

InChI Key

HUGMRAFVGVBWHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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